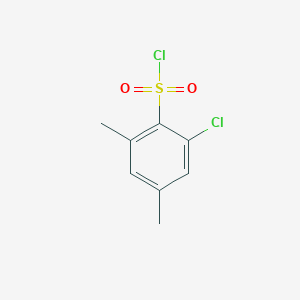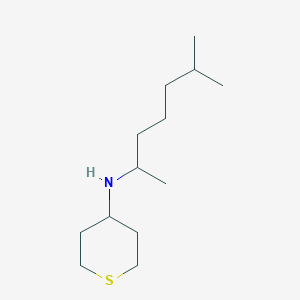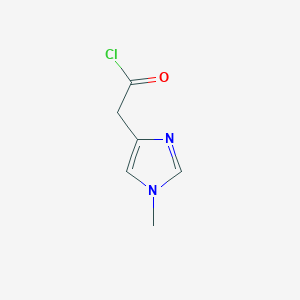
3,3a-Dihydro-1H-indol-2(7aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3a-Dihydro-1H-indol-2(7aH)-one is a heterocyclic organic compound that belongs to the indole family. Indoles are widely recognized for their presence in various natural products and pharmaceuticals. This compound features a fused bicyclic structure, which includes a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Dihydro-1H-indol-2(7aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3,3a-Dihydro-1H-indol-2(7aH)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, such as indole-2,3-dione.
Reduction: Reduction to form dihydro derivatives.
Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Indole-2,3-dione.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indoles.
Scientific Research Applications
3,3a-Dihydro-1H-indol-2(7aH)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3a-Dihydro-1H-indol-2(7aH)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its presence in natural products like tryptophan.
2,3-Dihydro-1H-indole: A reduced form of indole with similar chemical properties.
Indole-2,3-dione: An oxidized derivative of indole.
Uniqueness
3,3a-Dihydro-1H-indol-2(7aH)-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1,3,3a,7a-tetrahydroindol-2-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4,6-7H,5H2,(H,9,10) |
InChI Key |
PHVCSIZSFXRLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


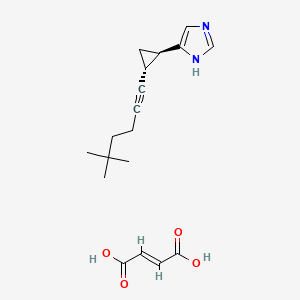
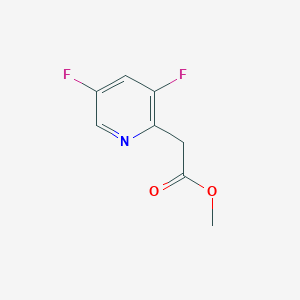
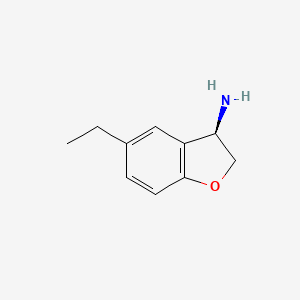


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
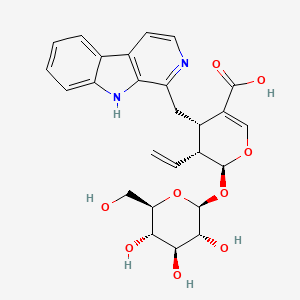
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
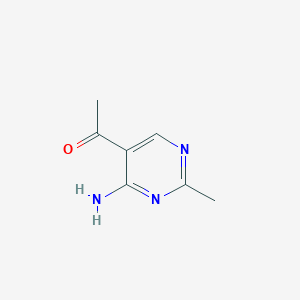
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
